1-Methanesulfonyl-3-(propan-2-yl)cyclobutane-1-carboxylic acid
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Overview
Description
1-Methanesulfonyl-3-(propan-2-yl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C₉H₁₆O₄S. This compound is characterized by a cyclobutane ring substituted with a methanesulfonyl group and a propan-2-yl group, making it a unique structure in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methanesulfonyl-3-(propan-2-yl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
1-Methanesulfonyl-3-(propan-2-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted cyclobutane derivatives.
Scientific Research Applications
1-Methanesulfonyl-3-(propan-2-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Methanesulfonyl-3-(propan-2-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. Additionally, the cyclobutane ring provides a rigid framework that can influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
1-(Methylsulfanyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid: Similar structure but with a methylsulfanyl group instead of a methanesulfonyl group.
3-(Propan-2-yl)cyclobutane-1-carboxylic acid: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.
Uniqueness
1-Methanesulfonyl-3-(propan-2-yl)cyclobutane-1-carboxylic acid is unique due to the presence of both the methanesulfonyl and propan-2-yl groups on the cyclobutane ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C9H16O4S |
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Molecular Weight |
220.29 g/mol |
IUPAC Name |
1-methylsulfonyl-3-propan-2-ylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O4S/c1-6(2)7-4-9(5-7,8(10)11)14(3,12)13/h6-7H,4-5H2,1-3H3,(H,10,11) |
InChI Key |
ZTFKQCXOSUUVAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(C1)(C(=O)O)S(=O)(=O)C |
Origin of Product |
United States |
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